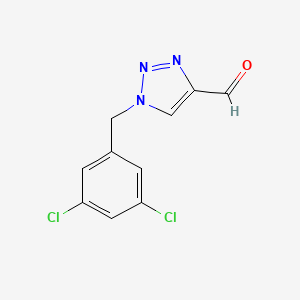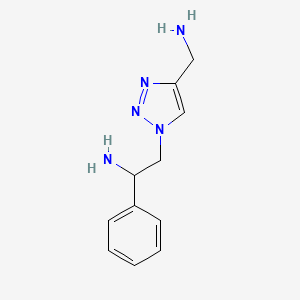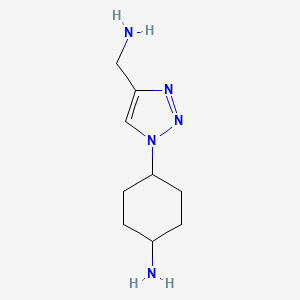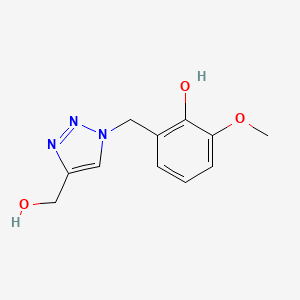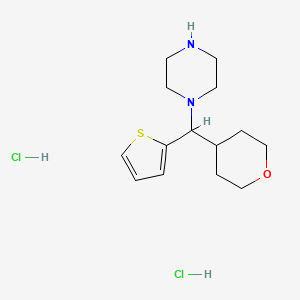
1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine dihydrochloride
説明
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring consisting of four carbon atoms and one nitrogen atom . The InChI code for this compound is 1S/C9H12BrNS/c10-8-5-9(12-7-8)6-11-3-1-2-4-11/h5,7H,1-4,6H2 .Physical And Chemical Properties Analysis
This compound is a white powder. It has a molecular weight of 334.1 g/mol. The compound should be stored in a refrigerated environment .科学的研究の応用
Synthesis of Bioactive Molecules
This compound serves as a key intermediate in the synthesis of various bioactive molecules. Its structure is pivotal in the construction of small molecules that can interact with biological targets. For instance, it can be used to synthesize ligands for receptors or enzymes involved in disease pathways .
Drug Discovery
In drug discovery, the compound’s unique scaffold is beneficial for creating novel therapeutic agents. Its pyrrolidine ring, in particular, is a common motif in many drugs and can impart desirable pharmacokinetic properties .
Material Science
The bromine and sulfur atoms present in the compound make it suitable for use in material science research. It can be utilized in the development of new polymers or coatings that require these elements for their functional properties .
Chemical Synthesis
As a building block in chemical synthesis, this compound can be used to introduce the thiophene moiety into larger molecules. Thiophene derivatives are known for their conductive properties, making them useful in the creation of electronic materials .
Pharmacological Research
The compound has potential applications in pharmacological research, particularly in the study of central nervous system disorders. Its ability to cross the blood-brain barrier makes it a candidate for the development of CNS-active agents .
Quantum Chemical Calculations
Researchers can use this compound to perform quantum chemical calculations to predict its behavior and interactions at the molecular level. This is crucial for understanding its properties and potential as a drug active substance .
Analytical Chemistry
In analytical chemistry, the compound can be used as a standard or reagent in various assays and chemical analyses. Its well-defined structure and properties allow for accurate calibration and measurement .
Biological Studies
Finally, the compound’s role in biological studies cannot be overlooked. It can be used to probe the function of thiophene-containing enzymes or receptors, helping to elucidate their role in biological systems .
将来の方向性
The future directions for this compound could involve further exploration of its biological activity and potential applications in drug discovery. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds , and this compound could be a starting point for the design of new drugs with different biological profiles.
特性
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2S.2ClH/c10-7-3-9(13-6-7)5-12-2-1-8(11)4-12;;/h3,6,8H,1-2,4-5,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBJARQTHWUAHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC(=CS2)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrCl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




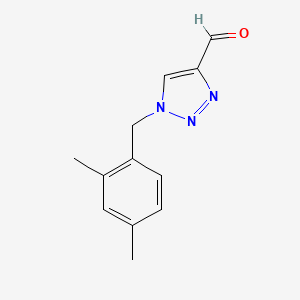
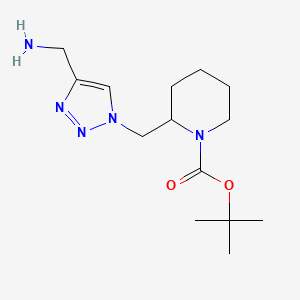
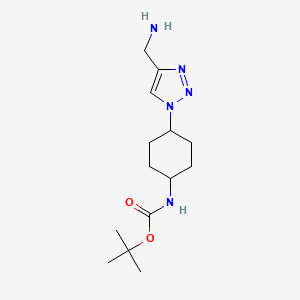
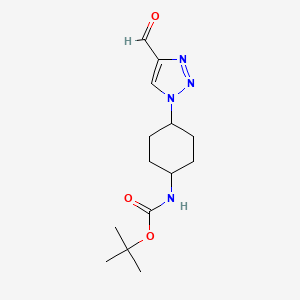
![5-methoxy-2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1480629.png)
![[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1480630.png)

